molecular formula C19H15ClO4 B5034922 (3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one

Cat. No.: B5034922
M. Wt: 342.8 g/mol
InChI Key: VEUALDGQQROHNS-ZROIWOOFSA-N
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Description

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the furan ring can yield dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated derivatives of the chlorophenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which (3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is facilitated by the compound’s structural features, such as the electron-donating methoxy groups and the electron-withdrawing chloro group, which influence its binding affinity and specificity.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Comparison:

  • Cetylpyridinium chloride and Domiphen bromide: These compounds share structural similarities with (3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one, particularly in their aromatic ring systems and functional groups. they are primarily used as antimicrobial agents, whereas this compound has broader applications in organic synthesis and material science.
  • (3-Chloropropyl)trimethoxysilane: This compound is used in surface modification and the synthesis of hybrid materials. While it shares the chloropropyl group with this compound, its applications are more focused on material science and nanotechnology.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-22-16-8-5-13(10-18(16)23-2)17-11-14(19(21)24-17)9-12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUALDGQQROHNS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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